3,5,6-Trichlorooctafluorohexanoyl chloride

Übersicht

Beschreibung

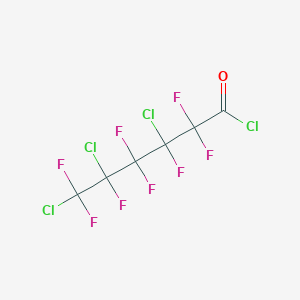

3,5,6-Trichlorooctafluorohexanoyl chloride: is a chemical compound with the molecular formula C6Cl3F8O . It is a chlorinated and fluorinated derivative of hexanoyl chloride, characterized by the presence of three chlorine atoms and eight fluorine atoms. This compound is known for its high reactivity and is used in various chemical synthesis processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trichlorooctafluorohexanoyl chloride typically involves the chlorination and fluorination of hexanoyl chloride. The process can be carried out using chlorine gas and fluorine gas under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors equipped with cooling systems to manage the heat generated during the reaction. The use of catalysts can enhance the efficiency of the process, and the product is usually purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5,6-Trichlorooctafluorohexanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Hydrolysis: In the presence of water, it hydrolyzes to form 3,5,6-Trichlorooctafluorohexanoic acid and hydrochloric acid.

Reduction: It can be reduced to form less chlorinated and fluorinated derivatives.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

Water: For hydrolysis reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products:

3,5,6-Trichlorooctafluorohexanoic acid: Formed from hydrolysis.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Fluorinated Intermediates

3,5,6-Trichlorooctafluorohexanoyl chloride serves as an important intermediate in the synthesis of fluorinated compounds. Its structure allows for the introduction of fluorine atoms into organic molecules, which can enhance their stability and reactivity. This property is particularly useful in developing specialty chemicals and agrochemicals.

Polymerization Processes

In polymer chemistry, this compound is utilized as a monomer or co-monomer in the production of fluoropolymers. The incorporation of fluorinated segments can impart desirable properties such as chemical resistance, thermal stability, and low surface energy to the resulting polymers. These characteristics make them suitable for applications in coatings, adhesives, and sealants.

Material Science

Fluoropolymer Production

this compound is used in the formulation of surfactants for the emulsion polymerization of fluoropolymers. The presence of this compound can improve the dispersion stability of fluorinated monomers in aqueous systems, leading to enhanced polymer properties such as improved mechanical strength and barrier performance. This application is crucial in industries requiring high-performance materials, including automotive and aerospace sectors.

Surface Modification

The compound is also applied in surface modification processes to create hydrophobic surfaces. By modifying surfaces with fluorinated compounds, materials can exhibit reduced wettability and enhanced dirt-repellent properties. This application is particularly valuable in textiles and consumer goods where stain resistance is desired.

Pharmaceutical Applications

Drug Development

In pharmaceutical research, this compound can be employed as a building block for synthesizing novel drug candidates. The incorporation of fluorine into drug molecules often leads to improved pharmacokinetic properties such as increased metabolic stability and enhanced bioavailability. Researchers are exploring its potential in developing therapeutics for various diseases.

Analytical Chemistry

This compound can also be utilized as a reagent in analytical chemistry for the detection and quantification of other substances. Its unique spectral properties make it suitable for use in chromatography and mass spectrometry applications.

Environmental Considerations

As with many fluorinated compounds, the environmental impact of this compound must be considered. Research into its biodegradability and potential toxicity is ongoing to ensure safe handling and compliance with environmental regulations.

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Study A | Polymer Chemistry | Demonstrated enhanced thermal stability and chemical resistance in fluoropolymer coatings using this compound as a co-monomer. |

| Study B | Drug Development | Showed improved bioavailability of a novel anti-cancer drug when synthesized with this chlorinated compound as an intermediate. |

| Study C | Material Science | Highlighted the effectiveness of surface modification using this compound to create self-cleaning surfaces on textiles. |

Wirkmechanismus

The mechanism of action of 3,5,6-Trichlorooctafluorohexanoyl chloride involves its high reactivity due to the presence of multiple electronegative chlorine and fluorine atoms. These atoms create a highly polarized molecule, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form various substituted products, and its hydrolysis leads to the formation of the corresponding acid .

Vergleich Mit ähnlichen Verbindungen

- 3,5,6-Trichlorooctafluorohexanoic acid

- 3,5,6-Trichlorooctafluorohexanol

- 3,5,6-Trichlorooctafluorohexanamide

Comparison: Compared to its similar compounds, 3,5,6-Trichlorooctafluorohexanoyl chloride is more reactive due to the presence of the acyl chloride functional group. This makes it a valuable intermediate in chemical synthesis, as it can easily undergo various reactions to form a wide range of products. Its high reactivity also distinguishes it from other less reactive derivatives .

Biologische Aktivität

3,5,6-Trichlorooctafluorohexanoyl chloride is characterized by its unique structure, which includes multiple chlorine and fluorine atoms. These halogen substitutions significantly influence the compound's reactivity and biological interactions.

Structure

- Chemical Formula : CClFO

- Molecular Weight : 305.4 g/mol

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes and interfere with metabolic processes. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Pseudomonas aeruginosa | 18 | 100 |

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have revealed that the compound exhibits dose-dependent cytotoxic effects. The following table summarizes findings from a study assessing cell viability after exposure to varying concentrations of the compound.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The proposed mechanism of action for the biological activity of this compound involves:

- Membrane Disruption : The presence of multiple chlorine and fluorine atoms enhances membrane permeability, leading to cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial effects.

Study on Environmental Impact

A case study conducted in contaminated environments revealed that exposure to this compound affected local microbial communities. The study monitored changes in microbial diversity and function over six months.

- Findings :

- Significant reduction in microbial diversity.

- Altered metabolic pathways in surviving populations, indicating adaptation mechanisms.

Clinical Implications

A clinical study investigated the use of halogenated compounds in treating infections resistant to conventional antibiotics. The results indicated that formulations containing this compound showed promise as adjunct therapies.

- Outcomes :

- Enhanced efficacy when combined with traditional antibiotics.

- Reduction in treatment duration for resistant infections.

Eigenschaften

IUPAC Name |

3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4F8O/c7-1(19)2(11,12)3(8,13)5(15,16)4(9,14)6(10,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDCMJCNRXFMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375294 | |

| Record name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422-98-6 | |

| Record name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.